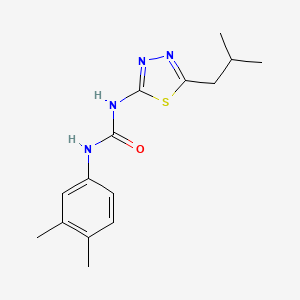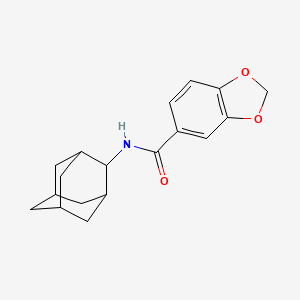
N-(3,4-dimethylphenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea, also known as DMTU, is a synthetic compound that has gained attention for its potential use in scientific research. DMTU has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The mechanism of action of N-(3,4-dimethylphenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea involves its ability to scavenge reactive oxygen species and other free radicals. This compound can also inhibit the activity of enzymes that produce reactive oxygen species, such as NADPH oxidase. By reducing oxidative stress, this compound can help protect cells from damage and promote cellular survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including reducing inflammation, improving mitochondrial function, and protecting against oxidative stress. In animal studies, this compound has been shown to improve cognitive function and reduce neuronal damage in models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using N-(3,4-dimethylphenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea in lab experiments is its ability to scavenge reactive oxygen species, which can help reduce experimental variability caused by oxidative stress. Additionally, this compound has been shown to be relatively non-toxic and can be administered in a variety of ways, including orally and intravenously.
One limitation of using this compound in lab experiments is its potential to interfere with other cellular processes. Additionally, the effects of this compound may vary depending on the specific experimental conditions and the model system being used.
将来の方向性
There are several potential future directions for research on N-(3,4-dimethylphenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, this compound may have applications in treating other diseases that involve oxidative stress, such as cancer and cardiovascular disease. Further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic uses.
合成法
N-(3,4-dimethylphenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea can be synthesized through a multi-step process involving the reaction of 3,4-dimethylbenzaldehyde with thiosemicarbazide, followed by the reaction of the resulting intermediate with isobutyl isocyanate. The final product is then purified through recrystallization.
科学的研究の応用
N-(3,4-dimethylphenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea has been used in various scientific research studies, including those related to oxidative stress, inflammation, and neuroprotection. In particular, this compound has been shown to have antioxidant properties, which can help protect cells from damage caused by reactive oxygen species. Additionally, this compound has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c1-9(2)7-13-18-19-15(21-13)17-14(20)16-12-6-5-10(3)11(4)8-12/h5-6,8-9H,7H2,1-4H3,(H2,16,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGWXRFMGHSPST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=NN=C(S2)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide](/img/structure/B5823860.png)
![ethyl 2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxylate](/img/structure/B5823861.png)
![5-[2-(4-chlorophenoxy)ethyl]-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B5823864.png)
![N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-3-methylbutanamide](/img/structure/B5823866.png)
![methyl {[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B5823869.png)





![2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-benzylacetamide](/img/structure/B5823915.png)

![2-oxo-2,5,6,7,8,9-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5823935.png)
amino]ethanol](/img/structure/B5823949.png)
